N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse pharmacological activities, including antitumor, antimicrobial, and antioxidant properties. The unique structure of this compound, which includes a pyrimido[2,1-b][1,3]benzothiazole core, contributes to its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide involves multiple steps. One common method includes the following steps:
Formation of the benzothiazole core: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Cyclization: The intermediate product undergoes cyclization to form the pyrimido[2,1-b][1,3]benzothiazole core.
Amidation: The final step involves the reaction of the chlorinated intermediate with 3,4-dimethoxybenzamide under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in disease pathways.
Medicine: Due to its antitumor and antimicrobial properties, it is investigated as a potential therapeutic agent for cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:
8-chloro-2-oxo-N-(1,3-dioxoisoindolin-2-yl)-2H-pyrimido[2,1-b]benzothiazole-4-carboxamide: This compound has a similar core structure but different substituents, leading to variations in biological activity.
Benzothiazole-based antitumor agents: These compounds share the benzothiazole core but differ in their specific functional groups, which can affect their potency and selectivity as antitumor agents.
Benzothiazole-based antimicrobial agents: Similar to the target compound, these derivatives exhibit antimicrobial activity but may have different mechanisms of action and spectrum of activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with multiple biological targets, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C19H14ClN3O4S |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(8-chloro-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H14ClN3O4S/c1-26-14-6-3-10(7-15(14)27-2)17(24)22-12-9-21-19-23(18(12)25)13-5-4-11(20)8-16(13)28-19/h3-9H,1-2H3,(H,22,24) |
InChI Key |
AKKYEUWSSRXGDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=C(S3)C=C(C=C4)Cl)OC |
Origin of Product |
United States |
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